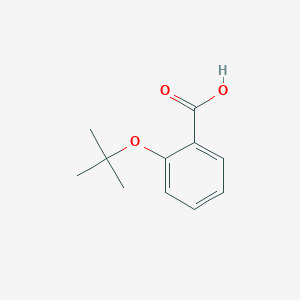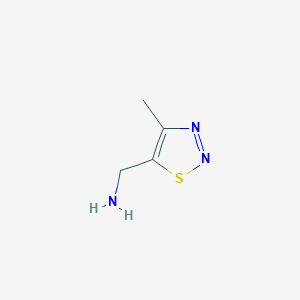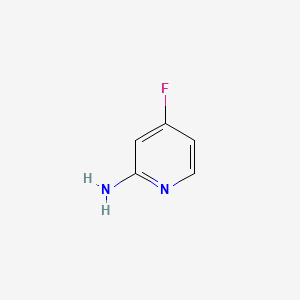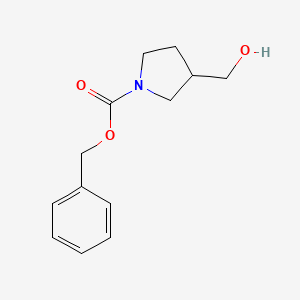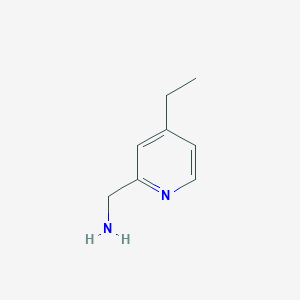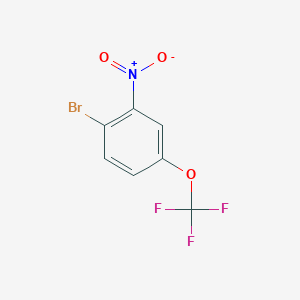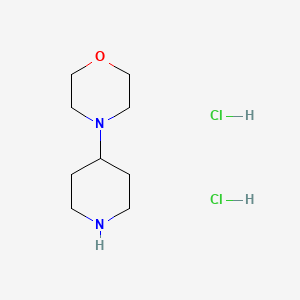
(1-methyl-1H-indol-6-yl)methanamine
Overview
Description
“(1-methyl-1H-indol-6-yl)methanamine” is a compound with the CAS Number: 864264-03-9 . It has a molecular weight of 160.22 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “(1-methyl-1H-indol-6-yl)methanamine” is1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“(1-methyl-1H-indol-6-yl)methanamine” is a powder . It has a molecular weight of 160.22 . The InChI code provides information about its molecular structure .Scientific Research Applications
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- These compounds have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary widely. For example, certain indole derivatives have been found to inhibit influenza A with IC50 = 7.53 μmol/L .
- Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
- They are used in the synthesis of various alkaloids .
- The methods of synthesis have attracted the attention of the chemical community .
- The results of these syntheses are new compounds with potentially useful properties .
Pharmaceutical Research
Chemical Synthesis
- Indole derivatives have been found to possess antiviral activities .
- For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antiviral activity .
- Indole derivatives have been found to possess anti-inflammatory activities .
- These compounds have been used in the treatment of various inflammatory conditions .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anti-inflammatory activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess anticancer activities .
- These compounds have been used in the treatment of various types of cancer .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anticancer activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess antimicrobial activities .
- These compounds have been used in the treatment of various microbial infections .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antimicrobial activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antimicrobial Activity
- Indole derivatives have been found to possess anti-HIV activities .
- These compounds have been used in the treatment of HIV .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anti-HIV activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess antioxidant activities .
- These compounds have been used in the treatment of various conditions where oxidative stress plays a role .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antioxidant activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess antitubercular activities .
- These compounds have been used in the treatment of tuberculosis .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antitubercular activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess antidiabetic activities .
- These compounds have been used in the treatment of diabetes .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antidiabetic activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess antimalarial activities .
- These compounds have been used in the treatment of malaria .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antimalarial activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
- Indole derivatives have been found to possess anticholinesterase activities .
- These compounds have been used in the treatment of conditions such as Alzheimer’s disease .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anticholinesterase activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
Anti-HIV Activity
Antioxidant Activity
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activity
Safety And Hazards
“(1-methyl-1H-indol-6-yl)methanamine” is classified as a danger according to GHS05 and GHS07 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
properties
IUPAC Name |
(1-methylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVXKNQNGUHIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594526 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-6-yl)methanamine | |
CAS RN |
864264-03-9 | |
| Record name | 1-Methyl-1H-indole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864264-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


